Benzyl methyl disulfide
Overview
Description
Synthesis Analysis
Benzyl methyl disulfide and related compounds can be synthesized through various methods, including the condensation reactions involving sulfide sources and benzyl derivatives. A notable example is the synthesis of S-methyldithiocarbazate derivatives, where disulfide bonds are formed through condensation processes, characterized by elemental analyses, NMR, FT-IR spectroscopy, and mass spectrometry (Sohtun et al., 2018). Another approach involves the polycondensation of dichloride monomers in the presence of a phase transfer catalyst, leading to polysulfides like poly(methylene disulfide) and poly(ethylene disulfide) (Sheydaei et al., 2014).
Molecular Structure Analysis
The molecular structure of benzyl methyl disulfide variants showcases interesting features like dihedral angles and torsion angles indicating the spatial arrangement of benzene rings and methyl groups. For instance, in a specific disulfide, the molecule is twisted about the central S—S bond, with the benzene rings almost orthogonal to each other (Tayamon et al., 2012). This orthogonal relationship is crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Benzyl methyl disulfide participates in various chemical reactions, showcasing its versatility. For example, it can undergo reactions with methyl iodide and gold compounds, leading to S-methylated and S-aurated complexes, respectively. These reactions are influenced by the compound's nucleophilic characteristics and the steric effects of substituents (Nguyen et al., 2015).
Physical Properties Analysis
The physical properties of benzyl methyl disulfide, such as its crystal packing and the orientation of its molecular groups, contribute to its stability and reactivity. The compound exhibits C-H...π interactions, which consolidate its three-dimensional architecture, impacting its solubility, melting point, and other physical characteristics (Tayamon et al., 2012).
Chemical Properties Analysis
The chemical properties of benzyl methyl disulfide, including its reactivity towards other chemical entities, are crucial for its application in synthesis and material science. It has been used as a nucleophile in reactions, illustrating its ability to donate electrons to electrophilic centers. Its behavior in redox reactions, interaction with metals, and participation in complex formation are of significant interest for developing new materials and catalysts (Nguyen et al., 2015).
Scientific Research Applications
Carcinogenesis Studies : A study by Horton Aw et al. (1965) found that elemental sulfur and organic sulfur compounds like benzyl disulfide contributed to the acceleration of skin tumor induction in mice, although benzyl disulfide itself was not found to be carcinogenic (Horton Aw et al., 1965).
Sulfhydryl Group Analysis : G. Ellman's research in 1959 developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, demonstrating its applicability in various biological contexts (G. Ellman, 1959).
Polymerization Effects : A study by T. Sugimura et al. (1966) investigated the effect of organic sulfur compounds, including benzene-type polysulfides (of which benzyl methyl disulfide is a part), on the radical polymerization of methyl methacrylate. They found these compounds, except for some like dibenzyl disulfide, acted as retarders under their experimental conditions (T. Sugimura et al., 1966).
(Bio)degradable Polymeric Materials : A 2005 study by Nicolay V. Tsarevsky and K. Matyjaszewski demonstrated the use of benzyl methacrylate in creating linear, well-defined degradable polymethacrylates with internal disulfide links. This was achieved through atom transfer radical polymerization (Nicolay V. Tsarevsky and K. Matyjaszewski, 2005).
Cancer Research : E. Ryu et al. (2004) synthesized benzyl 4-halobenzyl and ally benzyl disulfide as diallyl disulfide analogues, finding that these compounds had tumor growth inhibitory effects comparable to that of diallyl disulfide. Their study suggested these compounds' uptake by cancer cells via thiol-disulfide exchange (E. Ryu et al., 2004).
Environmental Chemistry : A 2019 study by D. Harris and Eric A. C. Bushnell investigated the potential of benzyl disulfide in carbon dioxide capture and release, comparing it to benzyl-diselenide and benzyl-ditelluride. This study highlighted its importance in environmental chemistry and carbon capture technologies (D. Harris and Eric A. C. Bushnell, 2019).
Safety And Hazards
When handling benzyl methyl disulfide, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(methyldisulfanyl)methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGPVZOBBHKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061021 | |
Record name | Disulfide, methyl phenylmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
195.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | Benzyl methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water | |
Record name | Methyl benzyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.840 (d20/4) | |
Record name | Methyl benzyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl methyl disulfide | |
CAS RN |
699-10-5 | |
Record name | Benzyl methyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl methyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, methyl phenylmethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, methyl phenylmethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl methyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL METHYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q451CNJ59W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Benzyl methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.00 to 62.00 °C. @ 760.00 mm Hg | |
Record name | Benzyl methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040590 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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